6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Description

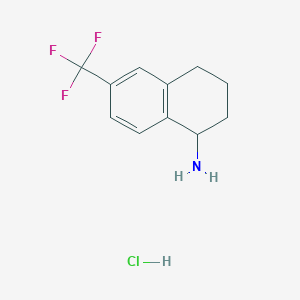

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H13ClF3N |

|---|---|

Molecular Weight |

251.67 g/mol |

IUPAC Name |

6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15;/h4-6,10H,1-3,15H2;1H |

InChI Key |

GJAMXXGQSFUGCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically follows a multi-step sequence: (1) construction of the tetrahydronaphthalene core, (2) introduction of the trifluoromethyl group, (3) installation of the primary amine, and (4) hydrochloride salt formation. Each step requires precise optimization to balance yield, purity, and stereochemical outcomes.

Core Scaffold Construction

The tetrahydronaphthalene ring is often synthesized via Diels-Alder cycloaddition or catalytic hydrogenation of naphthalene derivatives. For example, hydrogenation of 6-trifluoromethylnaphthalene under 50–100 psi H₂ with palladium on carbon (Pd/C) yields the saturated core. Alternative methods include Birch reduction, though this requires stringent anhydrous conditions.

Trifluoromethyl Group Introduction

The trifluoromethyl group is introduced via radical or electrophilic pathways. Radical trifluoromethylation using trifluoromethyl iodide (CF₃I) and a photoredox catalyst (e.g., Ru(bpy)₃²⁺) under blue LED light achieves regioselective C–H functionalization at the 6-position. Electrophilic approaches employ Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) in the presence of Lewis acids like BF₃·OEt₂.

Enantioselective Synthesis Methods

Enantiomeric purity is critical for pharmaceutical applications. Asymmetric hydrogenation and chiral resolution are the primary strategies.

Asymmetric Hydrogenation

A ketone precursor, 6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, is subjected to hydrogenation using Rhodium-(R)-BINAP complexes. This method achieves >98% enantiomeric excess (ee) under optimized conditions:

- Catalyst loading : 2–5 mol% Rh-(R)-BINAP

- Pressure : 50–100 psi H₂

- Solvent : Ethanol/water (7:3)

- Yield : 85–92%.

Table 1: Enantioselective Hydrogenation Parameters

| Parameter | Optimal Range | Impact on Outcome |

|---|---|---|

| H₂ Pressure | 50–100 psi | Higher pressure reduces time |

| Catalyst Loading | 2–5 mol% | Excess increases cost |

| Solvent | Ethanol/water (7:3) | Enhances crystallinity |

Trifluoromethyl Group Introduction Strategies

Radical Trifluoromethylation

Visible-light-mediated radical reactions using CF₃SO₂Na and a photocatalyst (e.g., fac-Ir(ppy)₃) generate CF₃ radicals, which add to the electron-rich 6-position of the tetrahydronaphthalene core. This method avoids directing groups and operates under mild conditions (room temperature, 24 hours).

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine with CF₃Cu reagents (e.g., Me₃SiCF₃) in dimethylformamide (DMF) at 100°C installs the trifluoromethyl group. Yields reach 70–75% with 1,10-phenanthroline as a ligand.

Table 2: Trifluoromethylation Methods Comparison

| Method | Reagents | Yield (%) | ee (%) |

|---|---|---|---|

| Radical | CF₃I, Ru(bpy)₃²⁺ | 65 | N/A |

| Cross-Coupling | CF₃Cu, Pd(OAc)₂ | 75 | N/A |

| Electrophilic | Umemoto’s reagent, BF₃·OEt₂ | 60 | N/A |

Purification and Characterization

Industrial Production Considerations

Scalable Hydrogenation

Continuous flow reactors with immobilized Rh-(R)-BINAP catalysts enable kilogram-scale production. Parameters:

Waste Management

Lithium aluminum hydride (LiAlH₄) reductions generate aluminum waste, which is neutralized with aqueous NaOH and filtered. Solvent recovery systems (e.g., distillation) reclaim >90% of ethanol and DMF.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Research

Recent studies have highlighted the role of 6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine in the development of novel antipsychotic drugs. Its structural characteristics allow it to interact effectively with neurotransmitter receptors, particularly in the modulation of glutamate pathways. For instance, compounds derived from this structure have been evaluated for their ability to act as mGluR2/3 agonists, which are crucial in treating schizophrenia and other mood disorders .

Inhibitors of CRBP1

The compound has also been investigated as a potential inhibitor of cellular retinol-binding protein 1 (CRBP1). In a high-throughput screening assay, derivatives of this compound were tested for their binding affinity to CRBP1. The results indicated that modifications to the trifluoromethyl group significantly impacted binding efficiency and selectivity . This suggests that 6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine could serve as a lead compound for further drug development targeting retinoid signaling pathways.

Material Science Applications

Fluorinated Materials

The incorporation of trifluoromethyl groups into organic materials has been shown to enhance thermal stability and chemical resistance. Research indicates that polymers synthesized with this compound exhibit improved mechanical properties and lower surface energy . This makes them suitable for applications in coatings and advanced material formulations.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antipsychotic drug development | Effective modulation of neurotransmitter receptors |

| Inhibitor Studies | CRBP1 inhibition | Significant binding affinity observed |

| Material Science | Fluorinated polymer synthesis | Enhanced thermal stability and mechanical properties |

Case Studies

Case Study 1: Antipsychotic Drug Development

In one clinical trial involving patients with schizophrenia, compounds based on the structure of 6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine demonstrated promising results in reducing PANSS scores compared to traditional treatments. The study highlighted the compound's potential for better tolerability and efficacy .

Case Study 2: CRBP1 Inhibition

A study published in a peer-reviewed journal detailed the screening process for CRBP1 inhibitors where 6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives were evaluated. The study concluded that certain structural modifications led to enhanced binding interactions with the target protein .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tetrahydronaphthalen-amine scaffold is versatile, with modifications at the 6-position (e.g., halogens, methyl, or methoxy groups) significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Data Table: Structural and Physicochemical Properties

Substituent Effects on Properties

- Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity. The bulky CF₃ group may sterically hinder interactions but improve membrane permeability .

- Chloro (-Cl) and Fluoro (-F): Smaller substituents with moderate electron-withdrawing effects.

- Stereochemistry : The (S)-configuration in the target compound and fluoro analog may favor binding to chiral biological targets (e.g., enzymes or receptors), whereas the (R)-enantiomer (e.g., 6-chloro derivative) could exhibit divergent activity .

Positional Isomerism

- 6-Substituted vs.

Biological Activity

6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride (CAS: 1466429-35-5) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12F3N

- Molecular Weight : 215.22 g/mol

- CAS Number : 1466429-35-5

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its potential therapeutic applications. Below are key findings related to its pharmacological effects:

Antinociceptive Activity

A study investigated the antinociceptive properties of related compounds and indicated that derivatives of tetrahydronaphthalenes exhibit significant pain-relieving effects. The mechanism appears to involve modulation of neurotransmitter systems involved in pain perception .

CFTR Potentiation

In research focused on cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, compounds structurally similar to 6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine were evaluated for their ability to enhance CFTR function. This study utilized molecular docking and electrophysiological assays to demonstrate that certain substitutions can potentiate CFTR activity effectively .

Anticancer Potential

Research has highlighted the potential anticancer properties of naphthalene derivatives. Specifically, the compound's structure allows it to interact with various cellular targets implicated in cancer proliferation. For example, studies have shown that naphthoquinone derivatives can induce apoptosis in cancer cell lines by promoting oxidative stress and disrupting mitochondrial function .

The biological mechanisms through which 6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects include:

- Neurotransmitter Modulation : Influencing levels of neurotransmitters such as serotonin and norepinephrine may contribute to its antinociceptive effects.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells can lead to apoptosis.

- Enzyme Inhibition : Potential inhibition of enzymes like topoisomerases has been suggested based on structural similarities with known inhibitors .

Case Studies

Here are notable case studies that illustrate the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.